molecular formula C5H11ClO2 B6307532 2-Chloro-1,3-dimethoxypropane CAS No. 34680-57-4

2-Chloro-1,3-dimethoxypropane

Cat. No.: B6307532
CAS No.: 34680-57-4
M. Wt: 138.59 g/mol
InChI Key: GOLTWNACDIUROT-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethoxypropane is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,3-dimethoxypropane can be synthesized through several methods. One common method involves the reaction of 1,3-dichloropropane with methanol in the presence of a base such as sodium methoxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-dimethoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of ethers, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1,3-dimethoxypropane is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-dimethoxypropane involves its reactivity towards nucleophiles and bases. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1-dimethoxypropane
  • 1-Chloro-2,3-dimethoxypropane
  • 3-Chloro-1,1-dimethoxypropane

Uniqueness

2-Chloro-1,3-dimethoxypropane is unique due to its specific substitution pattern, which provides distinct reactivity compared to its isomers. The position of the chlorine and methoxy groups allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-chloro-1,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-7-3-5(6)4-8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLTWNACDIUROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34680-57-4
Record name 2-Chloro-1,3-dimethoxy-propane
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